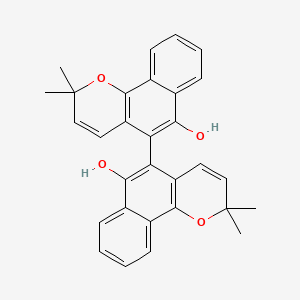

Tectol

Descripción general

Descripción

Tectol es un producto natural aislado del árbol de teca (Tectona grandis) y otras fuentes. Es un derivado de la quinona conocido por sus actividades biológicas, que incluyen propiedades antimaláricas, antifúngicas y anticancerígenas . This compound ha despertado un gran interés en la investigación científica debido a sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Tectol has a wide range of scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of various quinone derivatives.

Industry: This compound is used in the development of corrosion preventive compounds and coatings.

Mecanismo De Acción

Tectol ejerce sus efectos principalmente a través de la inhibición de la farnesiltransferasa (FTasa), una enzima involucrada en la modificación postraduccional de las proteínas. Al inhibir la FTasa, this compound interrumpe la función de las proteínas esenciales para el crecimiento y la supervivencia celular, lo que lleva a la muerte celular . Este mecanismo es particularmente eficaz contra las células cancerosas y los parásitos de la malaria .

Análisis Bioquímico

Biochemical Properties

Tectol plays a significant role in various biochemical reactions due to its quinone structure. Quinones are known to participate in redox reactions, acting as electron acceptors in biological systems. This compound interacts with several enzymes and proteins, including oxidoreductases, which facilitate the transfer of electrons during metabolic processes . The interaction between this compound and these enzymes often involves the formation of reactive oxygen species, which can lead to oxidative stress in cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Additionally, this compound has been observed to inhibit the growth of fungal cells by disrupting their cell membrane integrity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . By binding to these enzymes, this compound prevents them from performing their normal functions, leading to the accumulation of DNA damage and ultimately cell death . This compound also affects gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the specific cell type being studied .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied at various dosages. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its quinone structure. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics and endogenous compounds . This compound can also affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and glutathione . These changes can impact cellular redox balance and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, this compound can bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside cells, this compound can accumulate in specific compartments, such as mitochondria, where it exerts its effects on cellular function . The localization and accumulation of this compound can influence its activity and effectiveness as a therapeutic agent .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It has been observed to localize to mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These modifications can affect this compound’s stability, activity, and overall impact on cellular processes .

Métodos De Preparación

La síntesis de tectol implica varios pasos, comenzando con la naftoquinol. El proceso incluye la formación del éter TBS de 4-metoxinaft-1-ol, seguido de reacciones de desmetilación y ciclación . La ruta sintética es la siguiente:

Protección mono-TBS de la naftoquinol: Formación del éter TBS de 4-metoxinaft-1-ol.

Desmetilación: Usando BBr3 para obtener el producto como un sólido rojo oscuro.

Análisis De Reacciones Químicas

Tectol sufre diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar derivados de la quinona.

Reducción: La reducción de this compound puede producir derivados de la hidroquinona.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en la parte de la quinona.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos que se forman a partir de estas reacciones incluyen derivados de la quinona y la hidroquinona .

Aplicaciones de la investigación científica

This compound tiene una amplia gama de aplicaciones de investigación científica:

Química: this compound se utiliza como precursor en la síntesis de diversos derivados de la quinona.

Industria: This compound se utiliza en el desarrollo de compuestos y recubrimientos preventivos de la corrosión.

Comparación Con Compuestos Similares

Tectol es único en comparación con otros derivados de la quinona debido a sus actividades biológicas específicas y su mecanismo de acción. Los compuestos similares incluyen:

Lapachol: Otro derivado de la quinona con propiedades antifúngicas y anticancerígenas.

Tectoquinona: Conocido por sus actividades insecticidas y antifúngicas.

This compound destaca por su potente inhibición de la farnesiltransferasa y su amplio espectro de actividades biológicas .

Propiedades

IUPAC Name |

5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O4/c1-29(2)15-13-21-23(25(31)17-9-5-7-11-19(17)27(21)33-29)24-22-14-16-30(3,4)34-28(22)20-12-8-6-10-18(20)26(24)32/h5-16,31-32H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTJXDIACKJEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=C4C=CC(O6)(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947318 | |

| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24449-39-6 | |

| Record name | Tectol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024449396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tectol?

A1: this compound has the molecular formula C30H26O4 and a molecular weight of 446.53 g/mol. [, , ]

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Electron Impact Mass Spectrometry (EIMS), and Electron Spin Resonance (ESR) spectroscopy. [, , ] Specifically, one study utilized one-dimensional and two-dimensional NMR experiments, including COSY, HMQC, and HMBC, for complete 1H and 13C chemical shift assignments of this compound. []

Q3: In what plant species is this compound found?

A3: this compound has been isolated from several plant species, most notably teak wood (Tectona grandis). Other sources include Tabebuia chrysantha, Lippia sidoides, Phyllarthron comorense, and Tecomella undulata. [, , , , ]

Q4: What is the known biological activity of this compound?

A4: Research suggests that this compound, often in conjunction with Hemithis compound, exhibits anti-wood rot activity. It demonstrates inhibitory effects against both brown and white rot fungi. Studies suggest this activity may stem from this compound's ability to inhibit cellulase enzymes. [, ]

Q5: Does this compound have any cytotoxic activity?

A5: One study reported that this compound exhibited significant cytotoxic activity against human leukemia cell lines (HL60 and CEM). []

Q6: How does this compound interact with fungal cell walls?

A6: While the exact mechanism remains unclear, studies using a transgenic Aspergillus niger strain suggest that this compound induces cell wall stress. This stress response is observed through the induction of the 1,3-β-D-glucan synthase gene, a key enzyme involved in fungal cell wall synthesis. []

Q7: Does this compound have any other potential applications?

A7: Research on this compound's potential applications beyond its antifungal properties is ongoing. Some studies suggest it could have potential in anticancer and antiparasitic drug development, but further research is needed. []

Q8: How is this compound's presence used in chemotaxonomy?

A8: The presence and quantity of this compound, along with other quinones, serve as chemotaxonomic markers in teak wood (Tectona grandis). Analysis of these compounds aids in differentiating teak trees based on geographical origin and growth conditions. [, ]

Q9: What is the relationship between Hemithis compound and this compound?

A9: Hemithis compound is believed to be the monomeric precursor to this compound. It spontaneously dimerizes to form this compound, suggesting Hemithis compound might be the true natural product, and this compound, an artifact of the isolation process. []

Q10: What other compounds are often found alongside this compound in plant extracts?

A10: this compound is often found alongside other naphthoquinones like Tectoquinone, Deoxylapachol, Lapachol, and other related compounds like squalene, palmitic acid, and various terpenoids. [, , ]

Q11: What is known about the stability of this compound?

A11: While specific studies on this compound's stability are limited, its presence in wood suggests a degree of natural stability. Research indicates that this compound's color changes with air oxidation and in specific pH ranges. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)

![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)

![Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1210888.png)

![Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-](/img/structure/B1210894.png)